N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is an acetamide derivative featuring a 1-acetyl-substituted tetrahydroquinoline core linked to a 2-ethoxy-1-naphthamide group. Its molecular formula is C₁₃H₁₆N₂O₂ (CAS: 903288-09-5), with a molecular weight of 232.28 g/mol .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-13-11-17-7-4-5-9-20(17)23(22)24(28)25-19-12-10-18-8-6-14-26(16(2)27)21(18)15-19/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAGBMQVBYVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4C(=O)C)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with 2-ethoxy-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide with structurally analogous compounds, focusing on molecular features, synthesis, and inferred biological relevance.
Substituted Tetrahydroquinoline Amides
- Compound 21 (): Structure: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Key Differences: Replaces the acetyl group with a 2-oxo moiety and substitutes the naphthamide with a benzamide. Properties: Higher molecular weight (C₂₄H₂₃N₃O₂, 377.46 g/mol) and melting point (220–221°C) due to increased aromaticity . Synthesis: Prepared via carbodiimide-mediated coupling in DMF, contrasting with the target compound’s likely amidation or cycloaddition routes .
- Compound 6a (): Structure: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide. Key Differences: Incorporates a triazole linker and naphthyloxy group instead of the tetrahydroquinoline core. Properties: Exhibits IR peaks for –NH (3262 cm⁻¹) and C=O (1671 cm⁻¹), similar to amide functionalities in the target compound .
Acetylated Tetrahydroquinoline Derivatives
- 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (): Structure: Features a tert-butyl benzamide group and isobutyryl substitution. Key Differences: Increased steric bulk from the tert-butyl group may reduce metabolic stability compared to the ethoxy-naphthamide group in the target compound. Safety Profile: Classified as acutely toxic (H302) and irritant (H315), suggesting substituent-dependent toxicity .
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25, ): Structure: Contains a methylsulfonamide group and 2-oxo modification. Properties: Lower molecular weight (C₁₁H₁₄N₂O₃S, 270.31 g/mol) and higher polarity due to the sulfonamide group. Melting point: 226–227°C .
Functional Group Variations
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide (): Structure: Replaces the 2-ethoxy-1-naphthamide with a 3-methylphenoxyacetamide group.
Comparative Data Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The naphthamide group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors (). However, empirical data on its activity are lacking.
- Synthesis Optimization : Methods from (copper-catalyzed cycloaddition) and (carbodiimide coupling) could be adapted for derivative synthesis.
- Safety Considerations : Substituents like ethoxy groups may reduce toxicity compared to tert-butyl or nitro groups ().
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrahydroquinoline moiety : This structure is known for its diverse pharmacological properties.
- Acetyl group : Enhances lipophilicity and may influence biological interactions.
- Naphthamide component : This part contributes to the overall stability and interaction potential with biological targets.
The molecular formula is , with a molecular weight of approximately 301.35 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in key metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
- Antimicrobial Activity : Preliminary studies indicate that similar tetrahydroquinoline derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific interaction with bacterial cell membranes may lead to cell lysis and death.
- Antioxidant Properties : The compound may exert protective effects against oxidative stress by scavenging free radicals and modulating antioxidant enzyme activity.
Antimicrobial Activity
A study evaluating the antimicrobial effects of tetrahydroquinoline derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest potential efficacy against these pathogens.
Anti-inflammatory Effects
Research into related compounds has shown that tetrahydroquinoline derivatives can inhibit the production of pro-inflammatory cytokines. For example:
- In vitro studies demonstrated that these compounds reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential.
Study 1: In vitro Evaluation of Antimicrobial Activity
A series of tetrahydroquinoline derivatives were tested for their antimicrobial properties. This compound was included in a screening panel against various bacterial strains. Results indicated a moderate inhibitory effect against S. aureus with an MIC value comparable to established antibiotics.
Study 2: Anti-inflammatory Mechanism Exploration
In another study focusing on the anti-inflammatory mechanisms of similar compounds, it was found that these derivatives could significantly downregulate COX-2 expression in RAW 264.7 cells. The results suggest that this compound may also exhibit similar activity through direct modulation of inflammatory pathways.
Summary of Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition against S. aureus | [Study 1] |
| Anti-inflammatory | Downregulation of COX-2 expression in macrophages | [Study 2] |
| Antioxidant | Potential scavenging of free radicals | Inferred from structural analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
